3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H5ClF4O2S and a molecular weight of 276.64 g/mol . It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride involves several steps. One common method includes the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with trifluoromethylating agents under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is utilized in various chemical and biological applications .
Comparison with Similar Compounds
Similar compounds to 3-Fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar structure but lacks the fluorine and methyl groups.
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with different substituents on the benzene ring
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3-fluoro-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-6(8(11,12)13)2-5(3-7(4)10)16(9,14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWOPVDSQJNNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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